N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide
Description
N’-[2-(3,4-DIMETHOXYPHENYL)ACETOXY]-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXIMIDAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, dimethoxyphenyl group, and carboximidamide functionality
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C17H21N3O4/c1-11-5-7-13(20(11)2)17(18)19-24-16(21)10-12-6-8-14(22-3)15(9-12)23-4/h5-9H,10H2,1-4H3,(H2,18,19) |
InChI Key |
DMYCIWPFQSQMNN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC(=C(C=C2)OC)OC)/N |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-DIMETHOXYPHENYL)ACETOXY]-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. These methods are scaled up to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-DIMETHOXYPHENYL)ACETOXY]-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(3,4-DIMETHOXYPHENYL)ACETOXY]-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-DIMETHOXYPHENYL)ACETOXY]-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXIMIDAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but differs in the rest of the structure.
3,4-Dimethoxyphenylacetonitrile: Contains the dimethoxyphenyl group and is used as an intermediate in various syntheses.
Uniqueness
N’-[2-(3,4-DIMETHOXYPHENYL)ACETOXY]-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXIMIDAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
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